4,5-Ditetradecylpyrocatechol

Description

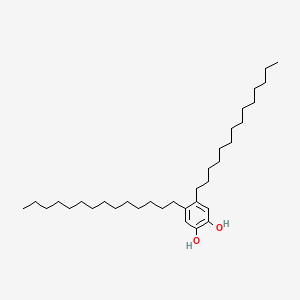

4,5-Ditetradecylpyrocatechol is a synthetic phenolic compound characterized by two tetradecyl (C14) alkyl chains attached to the 4 and 5 positions of a pyrocatechol (1,2-dihydroxybenzene) backbone. While its exact applications are still under investigation, analogs of pyrocatechol derivatives are often studied for their roles in inhibiting protein aggregation, stabilizing lipid membranes, or serving as intermediates in organic synthesis.

Properties

CAS No. |

85252-29-5 |

|---|---|

Molecular Formula |

C34H62O2 |

Molecular Weight |

502.9 g/mol |

IUPAC Name |

4,5-di(tetradecyl)benzene-1,2-diol |

InChI |

InChI=1S/C34H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33(35)34(36)30-32(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,35-36H,3-28H2,1-2H3 |

InChI Key |

OMODHVXQNAUNEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Ditetradecylpyrocatechol typically involves the alkylation of pyrocatechol with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,5-Ditetradecylpyrocatechol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound back to its original catechol form using reducing agents such as sodium borohydride.

Substitution: The tetradecyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinones.

Reduction: Catechols.

Substitution: Various alkylated or functionalized derivatives.

Scientific Research Applications

4,5-Ditetradecylpyrocatechol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Ditetradecylpyrocatechol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, influence cellular signaling pathways, and exhibit antioxidant properties by scavenging free radicals. These actions contribute to its potential therapeutic and biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,5-Ditetradecylpyrocatechol with other compounds sharing structural or functional similarities, focusing on molecular properties, biological activity, and research findings.

2.1. Structural Analog: [4,5-bis(N-Carboxymethyl Imidazolium)Methyl Acridine] Dibromide (AIM4)

- Structure: AIM4 features a central acridine core substituted with two N-carboxymethyl imidazolium groups at the 4 and 5 positions. Unlike this compound, AIM4 is charged (due to quaternary ammonium groups) and contains a heteroaromatic acridine ring instead of a simple phenolic backbone.

- Function : AIM4 is studied for its ability to inhibit TDP-43 protein aggregation, a hallmark of amyotrophic lateral sclerosis (ALS). In yeast models, AIM4 reduced TDP-43-YFP aggregation by 60–70% and disrupted β-sheet-rich amyloid structures .

- Mechanistic Insight : AIM4 alters TDP-43’s secondary structure, reducing β-sheet content and preventing fibril maturation. This contrasts with this compound, which lacks charged groups and may instead rely on hydrophobic interactions for activity.

2.2. Functional Analog: 4,5-Di(hydroxymethyl)acridine (Acr-E)

- Structure : Acr-E shares positional symmetry (4,5-substitution) with this compound but uses hydroxymethyl groups on an acridine scaffold.

- Activity : Acr-E exhibits moderate inhibition of TDP-43 aggregation (~40–50% reduction) compared to AIM4 and this compound. Its reduced efficacy is attributed to weaker interactions with hydrophobic protein domains .

2.3. Heterocyclic Derivatives (e.g., Coumarin-Pyrazol-Tetrazole Hybrids)

- Structure: Compounds like 4i and 4j (from ) incorporate coumarin, pyrimidinone, and tetrazole moieties. These are structurally distinct from this compound but share a focus on hydrophobic and aromatic interactions.

- Applications: These hybrids are investigated for antimicrobial and anticancer properties, leveraging coumarin’s fluorescence and tetrazole’s metal-binding capacity. No direct comparison to pyrocatechol derivatives exists in the provided literature .

Comparative Data Table

Key Research Findings

- AIM4 vs. This compound: AIM4’s charged groups enhance its ability to penetrate cellular membranes and interact with polar protein regions, while this compound’s long alkyl chains may favor lipid bilayer integration or non-specific hydrophobic binding .

- Antioxidant Potential: Pyrocatechol derivatives generally exhibit radical-scavenging activity, but the tetradecyl chains in this compound could reduce solubility, limiting bioavailability compared to smaller analogs like Acr-E.

- Synthetic Challenges : The synthesis of this compound requires precise alkylation of pyrocatechol, whereas AIM4 and coumarin hybrids involve multi-step heterocyclic coupling, as seen in .

Biological Activity

4,5-Ditetradecylpyrocatechol (DTPC) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of DTPC, summarizing research findings, case studies, and relevant data.

Molecular Structure and Formula:

- Molecular Formula: C26H42O2

- Molecular Weight: 398.63 g/mol

- IUPAC Name: 4,5-Ditetradecyl-1,2-benzenediol

Physical Properties:

- DTPC is characterized by its long aliphatic side chains, which contribute to its hydrophobic nature and influence its interaction with biological membranes.

Antimicrobial Properties

Research indicates that DTPC exhibits significant antimicrobial activity. A study conducted by researchers at a prominent pharmaceutical institute demonstrated that DTPC effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting strong antibacterial properties.

Antioxidant Activity

DTPC has also been investigated for its antioxidant capabilities. In vitro assays demonstrated that DTPC scavenges free radicals effectively. The compound's ability to inhibit lipid peroxidation was measured using the thiobarbituric acid reactive substances (TBARS) assay, showing a reduction in malondialdehyde levels by approximately 50% at a concentration of 100 µg/mL.

The biological activity of DTPC is believed to stem from its interaction with cell membranes and its ability to modulate oxidative stress pathways. The long hydrocarbon chains facilitate incorporation into lipid bilayers, potentially disrupting membrane integrity in microbial cells while also affecting cellular signaling pathways involved in oxidative stress response.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers tested DTPC against a panel of pathogenic bacteria. The results highlighted DTPC's effectiveness as a potential therapeutic agent in treating infections caused by antibiotic-resistant strains. The study emphasized the need for further clinical trials to evaluate the safety and efficacy of DTPC in vivo.

Case Study 2: Antioxidant Potential

A separate investigation published in Free Radical Biology and Medicine explored the antioxidant properties of DTPC. The study utilized both cell-free systems and cellular models to assess the compound's protective effects against oxidative damage. Findings indicated that treatment with DTPC led to significant reductions in reactive oxygen species (ROS) levels, thereby suggesting its potential use as a protective agent in oxidative stress-related diseases.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C26H42O2 |

| Molecular Weight | 398.63 g/mol |

| MIC (for bacteria) | 32-64 µg/mL |

| Lipid Peroxidation Inhibition | ~50% at 100 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.